molecular formula C8H6FN3 B2853839 6-Fluorocinnolin-3-amine CAS No. 2470437-28-4

6-Fluorocinnolin-3-amine

Cat. No.: B2853839
CAS No.: 2470437-28-4
M. Wt: 163.155
InChI Key: KFMRMNWYIVQLLL-UHFFFAOYSA-N
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Description

6-Fluoroquinolin-3-amine (CAS: 742699-00-9) is a fluorinated derivative of quinoline, a bicyclic aromatic compound containing a benzene ring fused to a pyridine ring. The molecular formula is C₉H₇FN₂, with a molecular weight of 162.17 g/mol. The fluorine atom at position 6 and the amine group at position 3 confer distinct electronic and steric properties, making it a valuable intermediate in pharmaceuticals and agrochemicals . Fluorination typically enhances metabolic stability and bioavailability, which is critical in drug design .

Properties

IUPAC Name

6-fluorocinnolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-6-1-2-7-5(3-6)4-8(10)12-11-7/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMRMNWYIVQLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(C=C2C=C1F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Fluorocinnolin-3-amine can be achieved through various synthetic routes. One common method involves the use of gold-catalyzed amine synthesis by reductive hydroamination of alkynes with nitroarenes . This method provides a blueprint for the general synthesis of amines by catalyst differentiation enabled by triple Au–H/Au+/Au–H relay catalysis. Another method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction uses boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant conditions.

Chemical Reactions Analysis

6-Fluorocinnolin-3-amine undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Fluorocinnolin-3-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antiviral, antimicrobial, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 6-Fluorocinnolin-3-amine involves its interaction with specific molecular targets and pathways. For example, fluoroquinolones, a class of compounds similar to this compound, inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . The presence of the fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with its targets effectively.

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

Table 1: Key Structural and Chemical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
6-Fluoroquinolin-3-amine 742699-00-9 C₉H₇FN₂ 162.17 F (C6), NH₂ (C3) High bioavailability potential
8-Amino-3-bromo-6-fluoroquinoline 515170-53-3 C₉H₆BrFN₂ 257.06 F (C6), Br (C3), NH₂ (C8) Bromine enables cross-coupling
6-Fluoroquinolin-8-amine 343-54-4 C₉H₇FN₂ 162.17 F (C6), NH₂ (C8) Altered electronic distribution
5-Fluoroquinolin-3-amine 1028302-82-0 C₉H₇FN₂ 162.17 F (C5), NH₂ (C3) Positional isomerism effects
Key Findings :
  • Brominated Analog (8-Amino-3-bromo-6-fluoroquinoline): The bromine atom at position 3 enhances reactivity for Suzuki-Miyaura cross-coupling reactions, a key step in synthesizing complex pharmaceuticals .
  • Positional Isomers (6-Fluoroquinolin-8-amine vs. 5-Fluoroquinolin-3-amine): Fluorine and amine group positions significantly alter electron density. For instance, the C8-amine in 343-54-4 may reduce steric hindrance compared to C3-substituted analogs .

Pyridine and Pyridazine Derivatives

Table 2: Heterocyclic Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
6-Morpholinopyridin-3-amine 52023-68-4 C₉H₁₃N₃O 179.22 Morpholino group (C6) Improved solubility
6-Fluoro-3-methoxypyridin-2-amine 1805602-80-5 C₆H₇FN₂O 142.13 F (C6), OCH₃ (C3) Smaller ring, methoxy flexibility
6-Chloro-N-methylpyridazin-3-amine 14959-32-1 C₅H₆ClN₃ 143.57 Cl (C6), N-CH₃ (C3) Pyridazine scaffold
Key Findings :
  • Morpholino Derivative (52023-68-4): The morpholine ring increases solubility due to its oxygen atom, making it suitable for aqueous-phase reactions .
  • Pyridazine Analog (14959-32-1): The pyridazine ring (two adjacent nitrogen atoms) offers distinct hydrogen-bonding capabilities compared to quinoline, impacting target binding .

Fluorinated Phenoxy and Perfluoroalkyl Derivatives

Table 3: Specialty Fluorinated Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Unique Characteristics
6-(3-Fluorophenoxy)pyridin-3-amine 16789868 (CID) C₁₁H₉FN₂O 204.20 Phenoxy group (C6) Enhanced π-π stacking potential
6-(Perfluoroethyl)pyridin-3-amine 317810-59-6 C₇H₅F₅N₂ 212.12 CF₂CF₃ group (C6) High hydrophobicity, stability
Key Findings :
  • Phenoxy Derivative (CID 16789868): The 3-fluorophenoxy group introduces aromatic stacking interactions, useful in kinase inhibitor design .
  • Perfluoroethyl Analog (317810-59-6) : The strong electron-withdrawing effect of the perfluoroethyl group enhances resistance to oxidative degradation .

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